molecular formula C7H6ClNO2 B039350 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde CAS No. 115027-23-1

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B039350
CAS No.: 115027-23-1
M. Wt: 171.58 g/mol
InChI Key: WDVCSBMHJIMXIP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde typically involves the chloroacetylation of pyrrole derivatives. One common method is the reaction of pyrrole-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Condensation: Reagents like hydrazine hydrate or primary amines.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.

    Schiff Bases and Hydrazones: Formed from condensation reactions.

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is not fully understood. it is believed to exert its effects through the interaction with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it a potential candidate for antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific structure, which combines a chloroacetyl group and a formyl group on a pyrrole ring. This combination provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVCSBMHJIMXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376964
Record name 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115027-23-1
Record name 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 35 g (0.37 mole) pyrrole-2-carboxaldehyde in 325 ml dichloroethane was stirred under nitrogen in a three-necked, one-liter, round-bottomed flask fitted with an overhead stirrer and addition funnel. To this was added, in portions over a one-hour period, 294 g (2.21 mole) aluminum chloride. After the addition was completed, the mixture was stirred at room temperature for 10 minutes, then 124.7 g (88 ml, 1.10 mole) of chloroacetyl chloride was added dropwise over a one-hour period. The mixture was stirred at room temperature for 16 hours, then carefully poured into one liter of ice-water. The resulting precipitate (purple) was collected, washed well with water, and dried in vacuo. The dry solid was placed in a Soxhlet extractor and extracted with ethyl acetate for 20 hours. Concentration of the ethyl acetate solution afforded 59.4 g (94%) of the title compound as a yellow-green solid; m.p. 178°-179° C. This intermediate was used immediately in the next step. An analytical sample could be prepared by recrystallization from acetone.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
94%

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